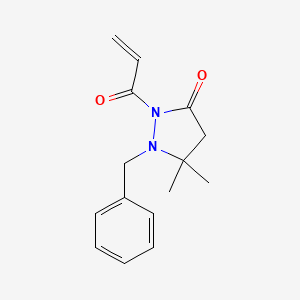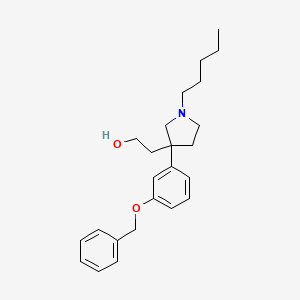![molecular formula C9H13NO2 B12922032 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)
2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-azabicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both a cyclopropyl group and an azabicyclohexane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular construction of the bicyclic framework. The key steps include the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of cyclobutene dicarbamate, followed by reduction and deprotection steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and new chemical entities.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its rigid structure.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid: Similar in structure but lacks the cyclopropyl group.
2-Cyano-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: Contains a cyano group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 2-Cyclopropyl-2-azabicyclo[211]hexane-1-carboxylic acid imparts unique steric and electronic properties, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
2-cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c11-8(12)9-3-6(4-9)5-10(9)7-1-2-7/h6-7H,1-5H2,(H,11,12) |
InChI-Schlüssel |
YVMOSYUCVQRPFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CC3CC2(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
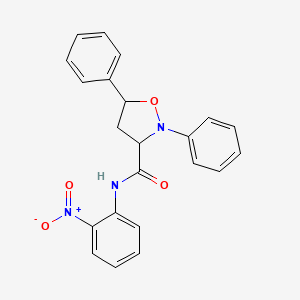
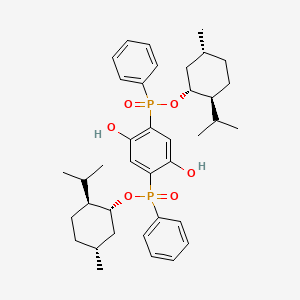
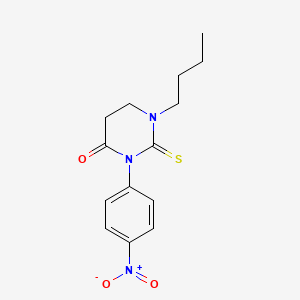
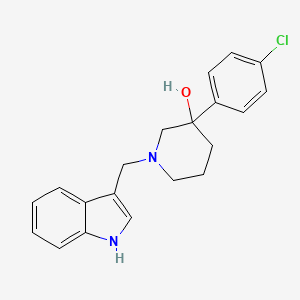



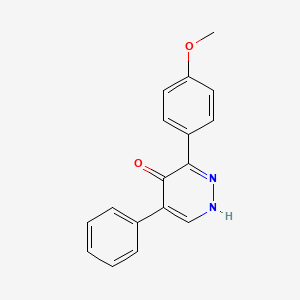
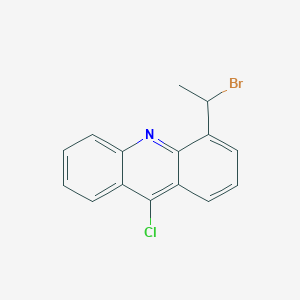
![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)

